Cloxyfonac

Descripción

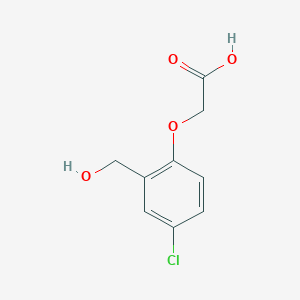

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213294 | |

| Record name | Cloxyfonac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-63-6 | |

| Record name | Cloxyfonac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxyfonac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxyfonac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXYFONAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloxyfonac's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxyfonac, a synthetic auxin belonging to the phenoxyacetic acid class, is a plant growth regulator utilized in agriculture to modulate various physiological processes. Its primary applications include promoting fruit set, preventing premature fruit drop, and influencing fruit size and development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in plants, drawing upon established principles of auxin biology and data from closely related compounds. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages information on the broader class of phenoxyacetic acid auxins and the closely related compound 4-chlorophenoxyacetic acid (4-CPA) to provide a robust understanding of its function.

Core Mechanism of Action: Mimicking Natural Auxin

This compound exerts its effects by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). As a synthetic analog, this compound is generally more resistant to degradation by plant enzymes, leading to a more sustained and often more potent response.[1] The central mechanism involves its interaction with the core auxin signaling pathway, which ultimately leads to changes in gene expression and subsequent physiological responses.

The Auxin Signaling Pathway

The canonical auxin signaling pathway is a well-characterized cascade that this compound is presumed to activate. This pathway involves three main components: the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AUXIN SIGNALING F-BOX proteins, or AFBs), the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2]

-

Perception: In the presence of auxin (or a synthetic analog like this compound), the hormone binds to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA repressor. This binding event acts as a "molecular glue," stabilizing the interaction between these two proteins.[1]

-

Ubiquitination and Degradation: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[3] Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.[4]

-

Gene Expression: In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases ARFs, allowing them to either activate or repress the transcription of auxin-responsive genes.[2][5] These genes are involved in a wide array of developmental processes, including cell division, elongation, and differentiation.

Figure 1: Simplified signaling pathway of this compound in a plant cell nucleus.

Quantitative Data

| Compound Class | Compound | Receptor | Relative Binding (% of IAA) | Reference |

| Phenoxyacetic Acid | 2,4-D | TIR1 | 29% | [1][6] |

| Phenoxyacetic Acid | 2,4-D | AFB2 | 22% | [1] |

| Phenoxyacetic Acid | 2,4-D | AFB5 | 40% | [1] |

| Phenoxyacetic Acid | MCPA | TIR1 | Low | [7] |

| Proxy for this compound | 4-CPA | - | Effective in inducing fruit set | [8] |

Table 1: Relative Binding of Phenoxyacetic Acid Auxins to Arabidopsis Auxin Receptors. Binding was assayed by Surface Plasmon Resonance (SPR) and compared to the natural auxin IAA.[1][6][7] Data for 4-CPA indicates biological activity rather than direct binding affinity.[8]

| Crop | Application | Concentration | Effect | Reference |

| Tomato | Foliar spray | 25-50 ppm | Increased fruit set and yield | [8] |

| Tomato | Foliar spray | 50-100 ppm | Can cause phytotoxicity | [8] |

| Apple | Blossom thinning | 10-20 ppm (NAA) | Reduced fruit set | [9] |

| Peach | Blossom thinning | 300-600 mg/L (ACC) | Reduced fruit set | [10] |

Table 2: Exemplary Application Rates and Effects of Synthetic Auxins in Agriculture. Note: NAA (Naphthaleneacetic acid) and ACC (1-aminocyclopropane-1-carboxylic acid) are included for comparative context in fruit thinning applications.

Downstream Effects

The activation of auxin-responsive gene expression by this compound leads to a cascade of downstream physiological effects.

Fruit Set and Development

One of the primary applications of this compound is to enhance fruit set, particularly under conditions that are unfavorable for natural pollination and fertilization. By mimicking the auxin surge that normally occurs post-fertilization, this compound can stimulate ovary growth and prevent the abscission (shedding) of flowers and young fruit. In tomatoes, for example, application of the related compound 4-CPA has been shown to increase the number of fruits that develop to maturity.[8]

Ethylene Biosynthesis

At high concentrations, synthetic auxins are known to induce the biosynthesis of ethylene, another key plant hormone.[11] This is a crucial aspect of their mode of action as herbicides, as excessive ethylene can lead to senescence and cell death. The auxin-induced ethylene production is mediated by the upregulation of genes encoding ACC synthase (ACS) and ACC oxidase (ACO), the key enzymes in the ethylene biosynthetic pathway.[12][13] In the context of fruit development, the interaction between auxin and ethylene is complex and can influence ripening and abscission.

Figure 2: Downstream physiological effects of this compound application.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound and other synthetic auxins on plant growth and development.

Root Growth Inhibition Assay

This bioassay is a classic method to quantify auxin activity by measuring the inhibition of primary root elongation in seedlings.

-

Plant Material: Arabidopsis thaliana seedlings are commonly used due to their small size and rapid growth.

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a solvent control (e.g., DMSO or ethanol).

-

Procedure:

-

Surface-sterilize seeds and place them on MS plates.

-

After germination and a few days of growth, transfer seedlings to plates containing the different this compound concentrations.

-

Orient the plates vertically to allow roots to grow along the surface of the medium.

-

After a set period (e.g., 5-7 days), scan the plates and measure the length of the primary root using image analysis software.

-

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and plot a dose-response curve.

Fruit Set Assay in Tomato

This assay evaluates the effectiveness of this compound in promoting fruit set.

-

Plant Material: Tomato plants (Solanum lycopersicum) at the flowering stage.

-

Treatment: Prepare a solution of this compound at the desired concentration (e.g., 25-75 ppm) with a surfactant to ensure good coverage.

-

Procedure:

-

Select flower clusters at a similar developmental stage (e.g., anthesis).

-

Apply the this compound solution as a fine mist directly to the flower clusters. A control group should be sprayed with a solution lacking this compound.

-

Tag the treated and control flower clusters.

-

After a period of time (e.g., 2-3 weeks), count the number of developing fruits in each cluster.

-

-

Data Analysis: Calculate the fruit set percentage (number of fruits / number of flowers) for both treated and control groups and compare the results.

Quantification of this compound in Plant Tissues

This protocol outlines a general procedure for extracting and quantifying this compound from plant material using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, fruits) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent, such as methanol or a methanol/acetone mixture, often with the aid of ultrasonication.

-

Centrifuge the extract to pellet the solid debris.

-

-

Clean-up:

-

The supernatant may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.

-

-

Analysis:

-

Analyze the purified extract using HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Figure 3: General experimental workflows for studying this compound.

Conclusion

This compound functions as a synthetic auxin, hijacking the plant's natural auxin signaling pathway to elicit desired physiological responses. Its stability and potent activity make it an effective tool for agricultural applications such as enhancing fruit set. The core mechanism involves binding to the TIR1/AFB-Aux/IAA co-receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent modulation of auxin-responsive gene expression. While a comprehensive understanding of this compound's specific interactions and quantitative effects requires further research, the principles outlined in this guide, based on the broader knowledge of phenoxyacetic acid auxins, provide a solid foundation for researchers, scientists, and drug development professionals. Future studies focusing on the binding kinetics of this compound to different TIR1/AFB receptors and its specific impact on the transcriptome will further elucidate its precise mechanism of action.

References

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of auxin transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ripening-associated ethylene biosynthesis in tomato fruit is autocatalytically and developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethylene biosynthesis and action in tomato: a model for climacteric fruit ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Cloxyfonac: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxyfonac, identified by the IUPAC name 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, is a synthetic compound recognized for its activity as a plant growth regulator.[1] It belongs to the family of phenoxyacetic acids and functions as a synthetic auxin, mimicking the effects of the natural plant hormone to influence cell elongation, division, and differentiation. This guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, a general synthesis protocol, and its mechanism of action within the context of plant biology.

Chemical Structure and Identification

The molecular structure of this compound consists of a central phenoxyacetic acid core. A chlorine atom is substituted at the 4-position of the phenyl ring, and a hydroxymethyl group is present at the 2-position. This specific arrangement of functional groups is crucial for its biological activity.

-

IUPAC Name: 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid[1][2]

-

Molecular Formula: C₉H₉ClO₄[1]

-

SMILES: C1=CC(=C(C=C1Cl)CO)OCC(=O)O[2]

-

Synonyms: (4-Chloro-2-hydroxymethylphenoxy)acetic acid, Trylone[2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented below. It is important to note that while some physical properties have been reported, verified experimental data for properties such as melting point, pKa, and the octanol-water partition coefficient (logP) are not consistently available in public databases.

| Property | Value | Source |

| Molecular Weight | 216.62 g/mol | [2] |

| Boiling Point | 391.4 °C (Predicted) | [3] |

| Water Solubility | 2000 mg/L (at 20 °C, pH 7) | [3] |

| Flash Point | 190.5 °C (Predicted) | [3] |

| Melting Point | Data not available | [3] |

| pKa | Data not available | [4] |

| logP | Data not available | [4] |

Mechanism of Action: The Auxin Signaling Pathway

As a synthetic auxin, this compound's mechanism of action is centered on the canonical auxin signaling pathway in plants. This pathway is a core regulatory system controlling numerous aspects of plant growth and development. The key components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When this compound (or a natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex (a ubiquitin ligase) and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a wide array of genes that drive auxin-mediated physiological responses, such as cell growth and fruit development.

Figure 1. The canonical auxin signaling pathway activated by this compound.

Experimental Protocols: Synthesis of Phenoxyacetic Acids

General Protocol for the Synthesis of a Phenoxyacetic Acid (Illustrative)

This protocol is based on the general reaction between a phenol and chloroacetic acid under basic conditions.

Materials:

-

Substituted Phenol (e.g., 4-chloro-2-(hydroxymethyl)phenol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

Formation of Sodium Phenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature until the phenol is completely dissolved, forming the sodium phenoxide salt.

-

-

Etherification Reaction:

-

In a separate vessel, prepare a solution of chloroacetic acid (1.1 to 1.5 eq) and neutralize it with an equimolar amount of sodium hydroxide to form sodium chloroacetate.

-

Slowly add the sodium chloroacetate solution to the sodium phenoxide solution in the reaction flask.

-

Heat the reaction mixture to reflux (typically 90-100 °C) with continuous stirring. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction is typically run for 2-4 hours.

-

-

Work-up and Acidification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the aqueous solution by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. Continue adding acid until the pH of the solution is approximately 1-2.

-

The desired phenoxyacetic acid product will precipitate out of the solution as a solid.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxyacetic acid.

-

Alternatively, if the product does not precipitate cleanly, it can be extracted from the acidified solution using an organic solvent like diethyl ether. The organic extracts are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

-

References

In-Depth Technical Guide to the Biological Activity of Cloxyfonac Sodium Salt

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a potential for confusion between Cloxyfonac sodium salt and the non-steroidal anti-inflammatory drug Diclofenac sodium salt. This guide focuses exclusively on this compound sodium salt, a compound primarily recognized for its activity as a plant growth regulator and herbicide.

Executive Summary

This compound sodium salt is a chemical compound with significant biological activity in the botanical realm. As a metabolite of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), its primary mechanism of action is understood to be auxin-like. This guide provides a comprehensive overview of the biological activity of this compound sodium salt, including its presumed mechanism of action, available toxicological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating its potential applications and environmental impact.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | sodium;2-[4-chloro-2-(hydroxymethyl)phenoxy]acetate |

| CAS Number | 32791-87-0 |

| Molecular Formula | C₉H₈ClNaO₄ |

| Molecular Weight | 238.6 g/mol |

Biological Activity and Mechanism of Action

This compound is recognized as a plant growth regulator and herbicide. Its biological activity is intrinsically linked to its structural similarity to the plant hormone auxin.

Auxin-like Activity

As a phenoxyacetic acid derivative and a metabolite of the auxin-based herbicide MCPA, this compound sodium salt is presumed to act as a synthetic auxin. Natural auxins are crucial for various plant growth and development processes, including cell elongation, division, and differentiation. Synthetic auxins like this compound mimic these natural hormones, but when applied at effective concentrations, they disrupt normal hormonal balance, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. This selective herbicidal action is particularly effective against broadleaf weeds.

Presumed Signaling Pathway

DOT Script for Presumed Auxin Signaling Pathway of this compound Sodium Salt

Cloxyfonac: A Technical Guide to its Role in Fruit Set and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloxyfonac, a synthetic auxin, demonstrates significant potential as a plant growth regulator for enhancing fruit set and promoting fruit development. As a member of the phenoxyacetic acid class of compounds, its mode of action is believed to be analogous to that of endogenous auxins, primarily by modulating gene expression related to cell division, expansion, and differentiation. This technical guide provides an in-depth overview of the role of this compound and related compounds in fruit production, summarizing available quantitative data, detailing experimental protocols for evaluation, and visualizing the underlying biological pathways. Due to a scarcity of publicly available research specifically on this compound, this guide incorporates data from the closely related and structurally similar compound, 4-chlorophenoxyacetic acid (4-CPA), to provide a comprehensive understanding of the potential effects of this class of synthetic auxins.

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is attributed to its activity as an auxin mimic.[1] Natural auxins, such as indole-3-acetic acid (IAA), are crucial for numerous developmental processes in plants, including fruit set and growth.[2] The central auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[3][4]

In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating auxin-responsive genes.[4] When auxin concentrations increase, auxin binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor.[3][4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of genes that drive cellular responses, such as cell division and expansion, which are fundamental to fruit growth.[4] Synthetic auxins like this compound are thought to initiate this same signaling cascade by binding to the TIR1/AFB receptors.[1]

References

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hormonal interactions underlying parthenocarpic fruit formation in horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Cloxyfonac

Disclaimer: Following a comprehensive search of scientific literature and environmental databases, it has been determined that specific, quantitative data regarding the environmental fate, degradation pathways, and metabolites of Cloxyfonac is exceptionally scarce in the public domain. The Pesticide Properties DataBase (PPDB) explicitly states, "No information is available regarding its environmental persistence" for this compound.[1] Consequently, this guide provides the available physicochemical information and details the standardized experimental protocols used to assess environmental fate, rather than presenting specific degradation data for this compound.

Physicochemical Properties of this compound

A compound's physicochemical properties are fundamental to predicting its behavior and transport in the environment. The available data for this compound, a plant growth regulator, are summarized below.[1][2]

| Property | Value / Information | Source |

| IUPAC Name | 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | PubChem[2] |

| Molecular Formula | C₉H₉ClO₄ | PubChem[2] |

| Molar Mass | 216.62 g/mol | PubChem[2] |

| Water Solubility | 2000 mg/L (at 20°C, pH 7) | AERU PPDB[1] |

| Log P (Kow) | 1.06 (at pH 7, 20°C) | AERU PPDB[1] |

| Vapor Pressure | Data not available | |

| pKa (Dissociation constant) | Data not available |

Note: The AERU PPDB notes that the data for water solubility and Log P are from unverified sources.[1]

Primary Environmental Fate Processes

The environmental fate of a pesticide like this compound is governed by its persistence and mobility, which are determined by several key degradation and transport processes.

-

Abiotic Degradation: This involves non-biological processes.

-

Hydrolysis: The breakdown of a chemical due to reaction with water. The rate is highly dependent on the pH of the aquatic environment.

-

Photolysis: Degradation caused by energy from sunlight. This is a primary degradation route for chemicals present on soil surfaces or in clear surface waters.

-

-

Biotic Degradation: This involves breakdown by microorganisms, primarily in soil and aquatic sediments.

-

Aerobic and Anaerobic Metabolism: The metabolic breakdown of the compound by bacteria and fungi in the presence (aerobic) or absence (anaerobic) of oxygen. This is often the most significant pathway for degradation in soil.

-

-

Transport and Mobility:

-

Based on its high water solubility (2000 mg/L) and low octanol-water partition coefficient (Log P = 1.06), this compound is expected to be mobile in soil and have a low potential for bioaccumulation. Its likelihood of leaching into groundwater would depend heavily on its soil degradation rate.

-

Standardized Experimental Protocols

To generate the data required for an environmental risk assessment, standardized test guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD), are followed.

This study is designed to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

-

Objective: To determine the degradation rate (half-life/DT50) of the test substance in soil and identify the formation and decline of any major metabolites.

-

Methodology:

-

Soil Selection: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content).

-

Test Substance Application: Radiolabelled (typically ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its intended application rate.

-

Incubation: The treated soil samples are incubated in the dark in specialized flasks at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, the soil is flooded and purged with an inert gas after an initial aerobic phase.

-

Analysis: At specified time intervals, replicate samples are removed. The soil is extracted using appropriate solvents. The parent compound and any transformation products in the extracts are separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Mineralization and Bound Residues: Volatile products, such as ¹⁴CO₂, are trapped to quantify the extent of complete mineralization. The amount of non-extractable (bound) radioactivity remaining in the soil is also measured.

-

Caption: Workflow for a soil metabolism study (OECD 307).

This guideline is used to determine the rate of direct photolysis of a chemical in water.

-

Objective: To determine the photolytic half-life of a substance in an aqueous environment when exposed to simulated sunlight.

-

Methodology:

-

Solution Preparation: A solution of the test substance is prepared in a sterile aqueous buffer (e.g., pH 7).

-

Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates the spectrum of natural sunlight. The temperature is kept constant.

-

Dark Control: A parallel set of samples is incubated under the same conditions but in complete darkness to differentiate photolytic degradation from other processes like hydrolysis.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points. The concentration of the parent substance is measured by HPLC or a similar analytical technique.

-

Half-life Calculation: The rate of degradation is calculated, and the environmental half-life is determined by extrapolating the results to a standard sunlight model.

-

This test determines the rate of chemical breakdown in water at different pH levels, in the absence of light.

-

Objective: To assess the stability of a substance to abiotic hydrolysis at environmentally relevant pH values (typically 4, 7, and 9).

-

Methodology:

-

Solution Preparation: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: The solutions are maintained in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results later extrapolated to a standard temperature like 20°C).

-

Sampling and Analysis: Aliquots are removed at various time intervals, and the concentration of the parent substance is determined by HPLC.

-

Rate Determination: If degradation is less than 10% after 5 days at 50°C, the substance is considered hydrolytically stable. If significant degradation occurs, further testing is conducted to calculate the degradation rate constant and half-life at each pH.

-

Degradation Pathway and Metabolites

Information regarding the degradation pathway and the identity of metabolites for this compound is not available in the reviewed public literature. To be determined, this would require a soil metabolism study (OECD 307) or an aquatic sediment metabolism study (OECD 308) using a radiolabelled parent compound to trace the formation and decline of transformation products. Without such data, a degradation pathway diagram cannot be constructed.

Conclusion

While this compound is a registered plant growth regulator, detailed studies on its environmental fate and degradation are not publicly accessible. Its physicochemical properties suggest it is water-soluble and likely to be mobile in soil, but its environmental persistence remains unknown. The standardized OECD protocols outlined in this guide provide the established methodologies that would be required to generate the necessary data for a comprehensive environmental risk assessment, including degradation half-lives and the identification of transformation pathways. Further research and publication of such studies are needed to fully characterize the environmental behavior of this compound.

References

Toxicological studies of Cloxyfonac on aquatic life

A notable scarcity of publicly available toxicological data for Cloxyfonac on aquatic life currently exists. While some sources indicate that this compound, a plant growth regulator, is moderately toxic to fish and aquatic invertebrates, specific quantitative metrics such as LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) values from peer-reviewed studies are not readily accessible.[1] The University of Hertfordshire's AERU database highlights that significant data are missing for a comprehensive environmental risk assessment of this compound.[1]

Due to this data gap, this guide will pivot to a comprehensive review of the aquatic toxicology of Diclofenac , a widely studied non-steroidal anti-inflammatory drug (NSAID) with significant environmental relevance and a substantial body of available research. The extensive data on Diclofenac will serve as a detailed example of the requested in-depth technical guide, providing researchers, scientists, and drug development professionals with a thorough understanding of the potential impacts of a pharmaceutical on aquatic ecosystems.

Toxicological Profile of Diclofenac on Aquatic Organisms

Diclofenac has been detected in surface waters globally, with concentrations ranging from nanograms to micrograms per liter.[2][3][4] Although not highly persistent, its continuous introduction into aquatic environments from sources like wastewater treatment plant effluents poses a chronic risk to aquatic life.[2][5]

Toxicity to Fish

Diclofenac has been shown to induce a range of adverse effects in fish, even at environmentally relevant concentrations.[6]

Acute and Chronic Toxicity:

Studies have reported a wide range of acute toxicity values for fish, influenced by species, life stage, and experimental conditions. For instance, the 96-hour LC50 for Oreochromis niloticus has been determined to be 0.489 mg/L.[7][8] In contrast, a 4-day LC50 for the zebrafish (Danio rerio) was reported as 0.480 mg/L, with an EC50 of 0.09 mg/L.[9] Zebrafish embryos exposed to Diclofenac exhibited decreased hatching rates and lethal effects such as coagulation.[2][5]

Sub-lethal effects are also of significant concern. Chronic exposure to Diclofenac has been linked to histopathological alterations in the liver, kidneys, and gills of fish, indicative of inflammation and necrosis.[10] It can also lead to oxidative stress, as evidenced by changes in the activity of enzymes like catalase and superoxide dismutase in the liver of exposed fish.[7][8]

Table 1: Summary of Diclofenac Toxicity Data in Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oreochromis niloticus | LC50 | 96 h | 0.489 | [7][8] |

| Danio rerio | LC50 | 4 d | 0.480 | [9] |

| Danio rerio | EC50 | 4 d | 0.09 | [9] |

| Danio rerio (embryo) | LC50 | Not Specified | 6.27 | [2][5] |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as cladocerans, are crucial components of freshwater ecosystems and are sensitive indicators of water quality.

Acute and Chronic Toxicity:

For the cladoceran Daphnia magna, a 48-hour EC50 of 22.43 mg/L has been reported.[9] Another study on Daphnia curvirostris determined a 48-hour LC50 of 32.29 mg/L.[2][5] Chronic exposure to sublethal concentrations of Diclofenac can have significant impacts on the reproductive parameters of daphnids. Studies have shown that it can delay the age of first reproduction and reduce the cumulative progeny and number of clutches.[2][5][11][12]

Table 2: Summary of Diclofenac Toxicity Data in Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | EC50 | 48 h | 22.43 | [9] |

| Daphnia curvirostris | LC50 | 48 h | 32.29 | [2][5] |

Toxicity to Algae

Algae are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading consequences for the entire food web.

Growth Inhibition:

Diclofenac has been shown to inhibit the growth of several algae species. For Desmodesmus subspicatus, a 3-day EC50 of 71.9 mg/L has been reported.[9] In another study, the IC50 for Pseudokirchneriella subcapitata was determined to be 16.57 mg/L.[2][5] While Diclofenac can decrease the photosynthetic "vitality" of algae, its mode of action appears to differ from that of typical photosynthetic herbicides.[13]

Table 3: Summary of Diclofenac Toxicity Data in Algae

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Desmodesmus subspicatus | EC50 | 3 d | 71.9 | [9] |

| Pseudokirchneriella subcapitata | IC50 | Not Specified | 16.57 | [2][5] |

| Raphidocelis subcapitata | IC50 | Not Specified | 177.7–189.1 | [14] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the toxicological assessment of Diclofenac.

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Organism: Juvenile fish of a recommended species (e.g., Danio rerio, Oncorhynchus mykiss).

-

Test Substance: Diclofenac, dissolved in a suitable solvent if necessary, and then in dilution water.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Procedure: Fish are exposed to the test concentrations for a period of 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.

Daphnia Acute Immobilisation Test (based on OECD Guideline 202)

-

Test Organism: Young daphnids (Daphnia magna or other suitable species), aged less than 24 hours.

-

Test Substance: Diclofenac dissolved in dilution water.

-

Test Concentrations: A range of concentrations and a control.

-

Procedure: Daphnids are exposed to the test solutions for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 for immobilisation at 48 hours is calculated.

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Test Organism: An exponentially growing culture of a selected green alga (e.g., Pseudokirchneriella subcapitata).

-

Test Substance: Diclofenac dissolved in the growth medium.

-

Test Concentrations: At least five concentrations and a control.

-

Procedure: Algal cultures are incubated with the test substance for 72 hours under constant light and temperature.

-

Observations: Algal growth is measured at least daily by cell counts or a surrogate measurement like fluorescence.

-

Data Analysis: The inhibition of growth in relation to the control is determined, and the EC50 for growth rate inhibition is calculated.

Mandatory Visualizations

Caption: Generalized experimental workflow for aquatic toxicity testing of Diclofenac.

Caption: Logical relationship from Diclofenac sources to ecological risk in aquatic environments.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence, toxicity, ecological risk, and remediation of diclofenac in surface water environments: a review with a focus on China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental risk assessment of diclofenac residues in surface waters and wastewater: a hidden global threat to aquatic ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of diclofenac on sentinel species and aquatic communities in semi-natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journaljalsi.com [journaljalsi.com]

- 8. researchgate.net [researchgate.net]

- 9. circabc.europa.eu [circabc.europa.eu]

- 10. Diclofenac-Induced Cytotoxicity in Cultured Carp Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxic effects of diclofenac on life history parameters and the expression of detoxification-related genes in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Does diclofenac act like a photosynthetic herbicide on green algae? Chlamydomonas reinhardtii synchronous culture-based study with atrazine as reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity Assessment and Treatment Options of Diclofenac and Triclosan Dissolved in Water - PMC [pmc.ncbi.nlm.nih.gov]

Cloxyfonac: An In-Depth Technical Guide to its Role as a Metabolite of the Herbicide MCPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxyfonac, chemically known as (4-chloro-2-hydroxymethylphenoxy)acetic acid, is a metabolite of the widely used phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). MCPA has been in agricultural use since 1945 to selectively control broadleaf weeds in cereal crops and pastures.[1] Understanding the formation, chemical properties, and analytical detection of its metabolites is crucial for comprehensive environmental risk assessment and toxicological studies. This technical guide provides a detailed overview of this compound, focusing on its generation from MCPA, its chemical characteristics, and the experimental protocols for its analysis.

MCPA Metabolism and this compound Formation

The primary route of MCPA degradation in the environment, particularly in soils, is through microbial activity.[1] This biodegradation leads to the formation of several metabolites, with two principal pathways identified:

-

Cleavage of the Ether Linkage: This is the major degradation pathway, resulting in the formation of 4-chloro-2-methylphenol (MCP) and acetic acid.[1]

-

Hydroxylation of the Methyl Group: This is a secondary pathway where the methyl group of MCPA is oxidized to a hydroxymethyl group, yielding this compound.[1] This reaction is catalyzed by enzymes such as α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene found in soil microorganisms.[1]

While this compound is a recognized metabolite, studies indicate it is formed at low levels.[2] The extent of its formation and subsequent persistence in the environment are critical factors in assessing the overall environmental impact of MCPA.

Signaling Pathway of MCPA Metabolism

The metabolic transformation of MCPA into its primary metabolites can be visualized as a branched pathway. The initial step involves the enzymatic attack on the MCPA molecule, leading to either the cleavage of the ether bond or the hydroxylation of the methyl group.

Quantitative Data on MCPA and this compound

The following tables summarize the key chemical and physical properties of MCPA and this compound, as well as toxicokinetic data for MCPA.

| Property | MCPA | This compound | Reference |

| IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | [1][3] |

| CAS Number | 94-74-6 | 6386-63-6 | [3] |

| Molecular Formula | C₉H₉ClO₃ | C₉H₉ClO₄ | [3] |

| Molar Mass | 200.62 g/mol | 216.62 g/mol | [3] |

| Appearance | White to light brown solid | Not specified | [1] |

| Water Solubility | 825 mg/L (23 °C) | Highly soluble | [1] |

| Soil Half-Life (t₁/₂) | Typically 24 days (variable) | Data not available | [1] |

| Species | Dose | Parent MCPA Excreted (Urine) | Key Metabolites Identified | Reference |

| Rat | 5 mg/kg | 50-67% | This compound (HMCPA), Glycine conjugate | [2] |

| Dog | Not specified | 2-27% | This compound (HMCPA) | [2] |

| Human | Not specified | ~40% | This compound (HMCPA) | [2] |

Experimental Protocols

The analysis of MCPA and its metabolites, including this compound, in environmental samples typically involves sample extraction, cleanup, and subsequent analysis by chromatographic methods coupled with mass spectrometry.

Sample Preparation: Extraction and Cleanup of Soil Samples

This protocol is a generalized procedure based on established methods for phenoxy acid herbicides in soil.

-

Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 20 mL of acetonitrile containing 1% acetic acid.

-

Vortex the sample for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS for the Determination of MCPA and this compound

The following are typical instrumental parameters for the analysis of MCPA and its metabolites.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for MCPA and this compound would need to be determined by direct infusion of analytical standards. For MCPA, a common transition is m/z 199 -> 141. The transitions for this compound would be determined based on its molecular weight and fragmentation pattern.

-

Ion Source Parameters: Capillary voltage, gas flow, and temperatures should be optimized for maximum sensitivity.

-

Mandatory Visualizations

Experimental Workflow for Analysis of MCPA and this compound in Soil

The following diagram illustrates the key steps in the analytical workflow for determining the presence and quantity of MCPA and its metabolite this compound in soil samples.

Conclusion

This compound is a minor but important metabolite of the herbicide MCPA, formed through the hydroxylation of the parent compound's methyl group. Its formation is primarily a result of microbial degradation in the soil. While the majority of MCPA degrades to MCP, the presence of this compound must be considered in comprehensive environmental and toxicological assessments. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the detection and quantification of both MCPA and its metabolites in complex matrices. Further research is warranted to determine the specific environmental persistence and potential biological activity of this compound.

References

Potential Neurotoxic Effects of Diclofenac in Mammals: A Technical Guide

Disclaimer: The following information pertains to Diclofenac. Initial searches for "Cloxyfonac" did not yield relevant results, suggesting a possible typographical error. Given the similarity in nomenclature, this guide focuses on the widely studied non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Executive Summary

Diclofenac, a broadly prescribed NSAID, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence from preclinical and clinical studies suggests that Diclofenac can induce a range of neurotoxic effects in mammals. These effects manifest as behavioral abnormalities, neurochemical imbalances, and cellular damage within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of Diclofenac's neurotoxicity, focusing on quantitative data from mammalian studies, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals investigating the neurological implications of NSAID use.

Quantitative Data on Neurotoxic Effects

The neurotoxic potential of Diclofenac has been evaluated in various mammalian models, primarily in rodents, and observed in human case reports. The following tables summarize the key quantitative findings from these studies.

Behavioral Effects in Rodent Models

| Behavioral Test | Animal Model | Dosage and Duration | Key Findings | Reference |

| Morris Water Maze | Wistar Rat Pups (prenatal exposure) | 1 mg/kg/day to dams (gestational days 5-20) | Slower learning rates during acquisition trials. No significant difference in spatial memory during probe trials. | [1] |

| Elevated Plus Maze | Wistar Rat Pups (prenatal exposure) | 1 mg/kg/day to dams (gestational days 5-20) | No significant effect on anxiety-like behavior. | [1] |

| Open Field Test | Wistar Rat Pups (prenatal exposure) | 1 mg/kg/day to dams (gestational days 5-20) | Female pups showed increased anxiety (less time in the center). Male pups exhibited slower habituation. | [1] |

| Radial Arm Maze | Wistar Rat Pups (prenatal exposure) | 1 mg/kg/day to dams (gestational days 5-20) | Impaired working memory. | [1] |

| Sucrose Self-Administration | Male Wistar Rats | 2.5 mg/kg, single subcutaneous injection | Attenuated LPS-induced reduction in sucrose pellet self-administration. | [2][3] |

| Catalepsy (Bar Test) | Adult Wistar Rats | Oral administration for 21 days | Significant reduction in chlorpromazine-induced cataleptic scores. | [4] |

| Motor Performance (Open Field & Wire Hanging) | Adult Wistar Rats | Oral administration for 21 days | Improved motor performance compared to chlorpromazine-treated group. | [4] |

Neurochemical and Cellular Effects

| Parameter | Model | Dosage/Concentration | Key Findings | Reference |

| Corticosterone Release | Male Wistar Rats | 2.5 mg/kg, single subcutaneous injection | Attenuated LPS-induced increase in plasma corticosterone. | [2][3] |

| Dopamine (DA) and DOPAC Levels | Adult Wistar Rats (midbrain) | Oral administration for 21 days | Improved dopamine and DOPAC levels in a chlorpromazine-induced Parkinson's model. | [4] |

| Dopamine (DA) Uptake and Content | Rat Striatal Slices (in vitro) | 10-25 µmol/L for 2 hours | Significantly decreased [3H]DA uptake and dopamine content. | [5] |

| Neural Stem Cell (NSC) Viability | Mouse NSCs (in vitro) | 10 µM for 2 days | Induced concentration-dependent cell death. | [6][7] |

| Caspase-3 Activation | Mouse NSCs (in vitro) | 10 µM | Activated caspase-3 after 6 hours of treatment. | [6] |

| Hippocampal Neuron Number | Sprague Dawley Rats | 15 mg/kg/day, intramuscularly for 7 days | Decrease in the number of neurons in CA1, CA2, and CA3 regions of the hippocampus. | [8] |

| Serotonin and Dopamine Turnover | Male Wistar Rats | 20 mg/kg, subcutaneous injection | Prevented IFN-alpha-induced increases in serotonin turnover in the prefrontal cortex and dopamine turnover in the hippocampus. | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the quantitative data tables.

Behavioral Assays in Rodents

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Rats are subjected to a series of trials (e.g., 4 trials per day for 5 days) where they are released from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

-

Diclofenac Application: In the cited study, Diclofenac was administered to pregnant dams, and the offspring were tested at four weeks of age.[1]

-

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.

-

Procedure: The rodent is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of anxiety-like behavior.

-

Diclofenac Application: Performed on four-week-old rat pups prenatally exposed to Diclofenac.[1]

-

Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Procedure: The animal is placed in the center of the arena and its activity is recorded for a specified duration (e.g., 5-10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. Reduced time in the center is interpreted as increased anxiety.

-

Diclofenac Application: Assessed in four-week-old rat pups with prenatal Diclofenac exposure.[1]

In Vitro Neurotoxicity Assay

-

Cell Culture: NSCs are isolated from the embryonic mouse brain and cultured in a serum-free medium supplemented with growth factors (e.g., EGF and FGF2).

-

Procedure:

-

NSCs are plated in culture dishes and treated with varying concentrations of Diclofenac or a vehicle control.

-

Viability Assay: After a set incubation period (e.g., 48 hours), cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Apoptosis Assay: To detect apoptosis, cells are stained with a DNA-binding dye like Hoechst 33258 to observe nuclear condensation.

-

Caspase-3 Activity: Caspase-3 activity, a key marker of apoptosis, is measured using a colorimetric or fluorometric assay at an earlier time point (e.g., 6 hours).

-

-

Diclofenac Application: Diclofenac is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations.[6][7]

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxic effects of Diclofenac appear to be multifactorial, involving several signaling pathways.

Induction of Apoptosis in Neural Stem Cells

Diclofenac has been shown to induce apoptosis in neural stem cells, a process critical for CNS development and plasticity. The proposed pathway involves the activation of the intrinsic apoptotic cascade.

Caption: Proposed apoptotic pathway of Diclofenac in neural stem cells.

Modulation of Neurotransmitter Systems and the HPA Axis

Diclofenac can influence neurobehavior by modulating key neurotransmitter systems and the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response.

Caption: Diclofenac's influence on neurotransmitter turnover and the HPA axis.

Potential Involvement of NMDA Receptors

Emerging evidence suggests that Diclofenac may interact with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity, learning, and memory. However, the precise role of this interaction in Diclofenac-induced neurotoxicity requires further investigation. Some studies suggest a competitive inhibition of peripheral NMDA receptors, which may contribute to its analgesic effects but could also have implications for central neuronal function.[10]

Discussion and Future Directions

The available data indicates that Diclofenac, at certain concentrations and durations of exposure, can exert neurotoxic effects in mammals. These effects are observed at behavioral, neurochemical, and cellular levels. The induction of apoptosis in neural stem cells is a significant concern, particularly in the context of prenatal exposure and its potential impact on neurodevelopment.[1][6] Furthermore, the modulation of the HPA axis and key neurotransmitter systems highlights the drug's broad impact on CNS function.[2][3][9]

Future research should focus on several key areas:

-

Dose-Response Relationships: Establishing clear dose-response relationships for the observed neurotoxic effects in various mammalian models is crucial for risk assessment.

-

Chronic Exposure Studies: Most preclinical studies have focused on acute or sub-chronic exposure. Long-term studies are needed to understand the cumulative neurotoxic potential of Diclofenac.

-

Translational Relevance: Further investigation is required to determine the clinical relevance of the neurotoxic effects observed in animal models to human populations, particularly vulnerable groups such as the elderly and individuals with pre-existing neurological conditions.

-

Mechanism of Action: A more detailed elucidation of the molecular mechanisms underlying Diclofenac's neurotoxicity is necessary. This includes further exploration of its effects on NMDA receptors, mitochondrial function, and neuroinflammation.

Conclusion

While Diclofenac is an effective anti-inflammatory and analgesic agent, its potential for neurotoxicity warrants careful consideration. The evidence presented in this guide underscores the importance of continued research into the neurological effects of Diclofenac and other NSAIDs. A deeper understanding of these effects will enable a more informed assessment of the risk-benefit profile of these widely used medications and may guide the development of safer therapeutic alternatives.

References

- 1. Diclofenac inhibits proliferation and differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroendocrine response to diclofenac in healthy subjects: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute diclofenac treatment attenuates lipopolysaccharide-induced alterations to basic reward behavior and HPA axis activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of dopaminergic neurotransmission in rat striatum upon in vitro and in vivo diclofenac treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radial maze as a tool for assessing the effect of drugs on the working memory of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microglia as a cellular target of diclofenac therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of diclofenac sodium on the hippocampus of rats with acute subdural hematoma: histological, stereological, and molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non-steroidal anti-inflammatory drug diclofenac sodium attenuates IFN-alpha induced alterations to monoamine turnover in prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The analgesic action of topical diclofenac may be mediated through peripheral NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Cloxyfonac: From Herbicide Metabolite to Plant Growth Regulator

A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxyfonac, chemically known as (4-chloro-2-hydroxymethylphenoxy)acetic acid, has a unique history rooted in the study of a widely used herbicide. Initially identified as a primary metabolite of MCPA (2-methyl-4-chlorophenoxyacetic acid), its own potential as a plant growth regulator has since been recognized. This technical guide provides an in-depth exploration of the discovery, history, and core technical aspects of this compound, including its synthesis, mechanism of action, and the experimental protocols used to evaluate its biological activity. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the history of phenoxyacetic acid herbicides, a class of compounds that revolutionized agriculture in the 1940s. The development of synthetic auxins, such as 2,4-D and MCPA, by independent research groups in the United Kingdom and the United States marked a new era in selective weed control.[1]

This compound itself was not the product of a direct discovery effort but was instead identified through studies on the biological degradation and metabolism of MCPA.[1] One of the key metabolic pathways for MCPA in both soils and plants is the hydroxylation of the methyl group, a reaction that yields this compound.[1] This biotransformation is a critical aspect of MCPA's environmental fate and efficacy.

Chemical Synthesis

The synthesis of this compound, or (4-chloro-2-hydroxymethylphenoxy)acetic acid, can be approached through methods analogous to the synthesis of other phenoxyacetic acids. A common industrial method for producing the parent compound, MCPA, involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[2]

A plausible synthetic route to this compound would involve the etherification of a suitably protected 4-chloro-2-(hydroxymethyl)phenol with a haloacetic acid derivative, followed by deprotection.

General Experimental Protocol for Phenoxyacetic Acid Synthesis (adapted from MCPA synthesis)

This protocol outlines the general steps for synthesizing a phenoxyacetic acid and can be adapted for this compound, assuming the availability of the starting phenol.

Materials:

-

4-chloro-2-(hydroxymethyl)phenol (or a protected derivative)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate organic solvent (e.g., toluene)

-

Reaction vessel equipped with a reflux condenser and stirrer

Procedure:

-

Formation of the Sodium Phenoxide: The starting phenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

-

Williamson Ether Synthesis: Chloroacetic acid is added to the reaction mixture. The phenoxide ion, acting as a nucleophile, displaces the chloride ion from chloroacetic acid in a Williamson ether synthesis.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete reaction.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid product.

-

Purification: The crude product is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

Note: The reactivity of the hydroxymethyl group in this compound's precursor may require the use of protecting groups to prevent side reactions during the ether synthesis.

Mechanism of Action as a Plant Growth Regulator

This compound, like its parent compound MCPA, is classified as a synthetic auxin.[1][3] Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but they are typically more resistant to degradation by the plant's metabolic processes. This persistence leads to a sustained and often exaggerated hormonal response.

The primary mode of action of auxin-like herbicides involves the disruption of normal plant growth and development. At the molecular level, auxins bind to specific receptor proteins, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs. This binding event initiates a signaling cascade that ultimately leads to changes in gene expression.

The key steps in the auxin signaling pathway are:

-

Auxin Perception: Auxin binds to the TIR1/AFB (Auxin Signaling F-box) receptor complex.

-

Ubiquitination and Degradation of Repressors: The auxin-bound receptor complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Gene Expression: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a wide range of auxin-responsive genes.

The resulting changes in gene expression lead to a variety of physiological effects, including cell elongation, cell division, and differentiation. At the high concentrations typical of herbicide application, this leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants.[1]

Experimental Evaluation of Biological Activity

The evaluation of the plant growth regulating activity of a compound like this compound typically involves a series of standardized bioassays. These assays are designed to measure specific physiological responses in plants that are characteristic of auxin activity.

Key Experimental Protocols

4.1.1. Oat (Avena sativa) Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to promote cell elongation.

Methodology:

-

Plant Material: Oat seedlings are grown in the dark for a specific period (e.g., 72 hours) to obtain etiolated coleoptiles.

-

Preparation of Coleoptile Segments: A standardized segment (e.g., 10 mm) is excised from the sub-apical region of the coleoptiles.

-

Incubation: The segments are floated in a buffered solution containing various concentrations of the test compound (this compound) and a sugar source (e.g., sucrose). A control group with no test compound is also included.

-

Measurement: After a defined incubation period (e.g., 24 hours) in the dark, the final length of the coleoptile segments is measured.

-

Data Analysis: The increase in length over the initial length is calculated and plotted against the concentration of the test compound to generate a dose-response curve.

4.1.2. Root Growth Inhibition Assay

Auxins exhibit a biphasic dose-response, promoting root growth at very low concentrations and inhibiting it at higher concentrations. This assay is sensitive for detecting auxin-like activity.

Methodology:

-

Plant Material: Seeds of a sensitive species (e.g., cress, Lepidium sativum) are used.

-

Treatment Application: Seeds are placed on filter paper in petri dishes, and a solution containing a range of concentrations of this compound is added. A control group receives only the solvent.

-

Germination and Growth: The petri dishes are incubated in the dark for a specified period (e.g., 48-72 hours).

-

Measurement: The length of the primary root of the seedlings is measured.

-

Data Analysis: The root length is expressed as a percentage of the control, and this is plotted against the logarithm of the this compound concentration to determine the concentration that causes 50% inhibition (IC50).

4.1.3. Epinasty Assay

Epinasty, the downward bending of leaves, is a characteristic response of many dicotyledonous plants to auxins.

Methodology:

-

Plant Material: Young tomato (Solanum lycopersicum) or pea (Pisum sativum) plants are used.

-

Application: A solution of this compound is applied to the leaves or stem of the plants.

-

Observation: The angle of the petiole relative to the stem is observed and measured over time.

-

Data Analysis: The degree of epinasty is scored or measured and compared across different concentrations of the test compound.

Quantitative Data Summary

While specific, publicly available dose-response data for this compound is limited, its activity can be inferred from studies on MCPA and its metabolites. It is generally understood that the hydroxylation of the methyl group to form this compound can alter the herbicidal activity. The polarity of the molecule is increased, which may affect its uptake and translocation within the plant.

Comparative studies of phenoxyacetic acid derivatives have established structure-activity relationships. The nature and position of substituents on the aromatic ring significantly influence the auxin-like activity.

| Compound | Relative Auxin Activity (General Trend) | Key Structural Feature |

| IAA (Indole-3-acetic acid) | High (natural auxin) | Indole ring |

| MCPA | High (synthetic auxin) | 2-methyl, 4-chloro substitution |

| This compound | Moderate to High (expected) | 2-hydroxymethyl, 4-chloro substitution |

| 2,4-D | High (synthetic auxin) | 2,4-dichloro substitution |

Note: This table represents a generalized trend based on the principles of auxin activity and structure-activity relationships. Specific quantitative comparisons would require dedicated comparative bioassays.

Conclusion and Future Directions

The story of this compound is a compelling example of how the study of existing agricultural chemicals can lead to the identification of new compounds with their own unique biological activities. Originally discovered as a metabolite of the herbicide MCPA, this compound's identity as a synthetic auxin positions it as a molecule of interest for further research in plant growth regulation.

Future research should focus on several key areas:

-

Comparative Efficacy Studies: Direct, quantitative comparisons of the plant growth regulating effects of this compound versus MCPA and other synthetic auxins are needed to fully characterize its potency and spectrum of activity.

-

Metabolic Stability: A deeper understanding of the metabolic fate of this compound itself within different plant species will be crucial for determining its persistence and potential applications.

-

Formulation Development: Research into novel formulations could enhance the delivery and efficacy of this compound as a standalone plant growth regulator.

-

Signaling Pathway Elucidation: While it is presumed to act through the canonical auxin signaling pathway, detailed molecular studies could reveal any subtle differences in its interaction with the auxin perception and signaling machinery compared to other auxins.

By addressing these research questions, the full potential of this compound as a tool for agricultural and horticultural applications can be realized, moving it from a metabolic byproduct to a valuable active ingredient in its own right.

References

Methodological & Application

Application Notes and Protocols for Cloxyfonac Solution Preparation in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Cloxyfonac solutions for laboratory research, particularly in the context of its function as a synthetic auxin.

Introduction

This compound (2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid) is a synthetic compound primarily classified as a plant growth regulator with auxin-like activity.[1][2] In laboratory settings, it is used to study plant development, cellular processes regulated by auxin, and as an analytical standard.[3][4] Its sodium salt, this compound-sodium, is often used to improve aqueous solubility.[1][2][3][4]

It is important to distinguish this compound from the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. While structurally similar, their primary applications and mechanisms of action are distinct. This compound's biological activity in a research context is related to its ability to mimic the plant hormone auxin, not cyclooxygenase (COX) inhibition.[4]

Physicochemical and Solubility Data

Proper solution preparation begins with an understanding of the compound's physical and chemical properties. The data for this compound is summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₉ClO₄ | [5] |

| Molecular Weight | 216.62 g/mol | [5] |

| CAS Number | 6386-63-6 | [5] |

| Appearance | White to off-white solid/powder | N/A |

| Solubility in DMSO | 125 mg/mL (577.05 mM) | [6] |

| Aqueous Solubility | The acid form is highly soluble in water. | [7] |

| Storage (Powder) | Store at -20°C for long-term (months to years). | [8] |

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is suspected of causing cancer and is very toxic to aquatic life.[5]

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol is recommended for creating a stable, long-term stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 21.66 mg of this compound.

-